molecular formula C17H20N4O3S B6767021 N-methyl-2-oxo-N-(2-pyrazol-1-ylethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide

N-methyl-2-oxo-N-(2-pyrazol-1-ylethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide

Cat. No.: B6767021
M. Wt: 360.4 g/mol
InChI Key: QNGXMMSFAUAQKD-UHFFFAOYSA-N
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Description

N-methyl-2-oxo-N-(2-pyrazol-1-ylethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide is a complex organic compound that features a unique tricyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a pyrazole ring, which is known for its biological activity, and a sulfonamide group, which is commonly found in many pharmacologically active compounds.

Properties

IUPAC Name

N-methyl-2-oxo-N-(2-pyrazol-1-ylethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-19(8-9-20-6-3-5-18-20)25(23,24)15-10-13-4-2-7-21-16(22)12-14(11-15)17(13)21/h3,5-6,10-11H,2,4,7-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGXMMSFAUAQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1C=CC=N1)S(=O)(=O)C2=CC3=C4C(=C2)CC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-methyl-2-oxo-N-(2-pyrazol-1-ylethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the sulfonamide group via sulfonation reactions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the pyrazole ring allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, targeting specific functional groups within the molecule.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions. Common reagents and conditions used in these reactions vary depending on the desired transformation, but typically involve standard organic solvents and temperature control to ensure selective and efficient reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various derivatives with modified functional groups.

Scientific Research Applications

N-methyl-2-oxo-N-(2-pyrazol-1-ylethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Due to the presence of the sulfonamide group, it may exhibit pharmacological properties, such as antibacterial or anti-inflammatory effects, warranting further investigation.

    Industry: Its unique structure could be explored for applications in materials science, such as the development of new polymers or advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-methyl-2-oxo-N-(2-pyrazol-1-ylethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfonamide group may enhance binding affinity or specificity, contributing to the compound’s overall biological activity. Detailed studies on its molecular targets and pathways involved would provide further insights into its mechanism of action.

Comparison with Similar Compounds

Similar compounds to N-methyl-2-oxo-N-(2-pyrazol-1-ylethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide include other pyrazole derivatives and sulfonamide-containing molecules. These compounds share structural features but may differ in their specific functional groups or overall molecular architecture. The uniqueness of this compound lies in its tricyclic structure and the combination of the pyrazole and sulfonamide groups, which may confer distinct biological or chemical properties compared to other similar molecules.

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